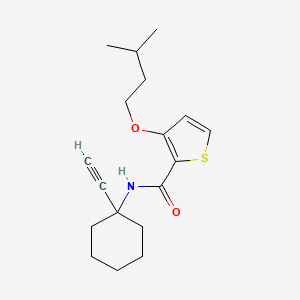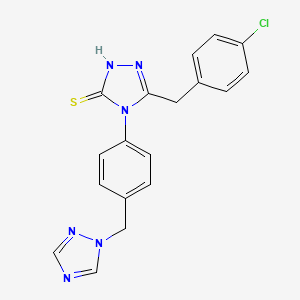
6-(Dihexylamino)anthracene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Dihexylamino)anthracene-2-carbonitrile is a chemical compound with the molecular formula C28H35N It is known for its unique structure, which includes an anthracene core substituted with a dihexylamino group at the 6-position and a cyano group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dihexylamino)anthracene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is a polycyclic aromatic hydrocarbon.
Substitution Reaction: The anthracene undergoes a substitution reaction where a dihexylamino group is introduced at the 6-position. This can be achieved using a suitable dihexylamine derivative under controlled conditions.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, solvents, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(Dihexylamino)anthracene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the dihexylamino or cyano groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce amine or aldehyde derivatives.
Aplicaciones Científicas De Investigación
6-(Dihexylamino)anthracene-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular imaging and fluorescence due to its potential fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6-(Dihexylamino)anthracene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dihexylamino group can influence the electronic properties of the anthracene core, affecting its reactivity and interactions with other molecules. The cyano group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Diethylamino)anthracene-2-carbonitrile
- 6-(Dipropylamino)anthracene-2-carbonitrile
- 6-(Dibutylamino)anthracene-2-carbonitrile
Uniqueness
6-(Dihexylamino)anthracene-2-carbonitrile is unique due to the presence of the dihexylamino group, which provides distinct steric and electronic effects compared to shorter alkyl chain analogs
Propiedades
Número CAS |
919992-05-5 |
|---|---|
Fórmula molecular |
C27H34N2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
6-(dihexylamino)anthracene-2-carbonitrile |
InChI |
InChI=1S/C27H34N2/c1-3-5-7-9-15-29(16-10-8-6-4-2)27-14-13-24-18-25-17-22(21-28)11-12-23(25)19-26(24)20-27/h11-14,17-20H,3-10,15-16H2,1-2H3 |
Clave InChI |
USASLFJZCJJJOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C1=CC2=CC3=C(C=C(C=C3)C#N)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15171996.png)
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)

![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)


![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)

![5-[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15172028.png)
![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)

